N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Description
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a rhodanine-based thiazolidinone derivative characterized by a Z-configured benzylidene moiety at the 5-position, a 4-hydroxy-3-methoxyphenyl substituent, and a benzamide group at the 3-position of the thiazolidinone core. Rhodanine derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-24-14-9-11(7-8-13(14)21)10-15-17(23)20(18(25)26-15)19-16(22)12-5-3-2-4-6-12/h2-10,21H,1H3,(H,19,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFKAYNLSBBGOT-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazolidinone Core
The thiazolidinone ring is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For this compound, 2-sulfanylidene-1,3-thiazolidin-4-one serves as the core intermediate. A modified procedure from involves refluxing semithiocarbazide intermediates with ethyl bromoacetate in ethanol, catalyzed by anhydrous sodium acetate (75°C, 3–6 hours). The reaction proceeds through nucleophilic substitution, where the thiol group attacks the α-carbon of ethyl bromoacetate, followed by cyclization.
Key reaction :
Knoevenagel Condensation for Methylidene Substituent
Aldehyde Preparation
The 4-hydroxy-3-methoxybenzaldehyde precursor is synthesized via demethylation of vanillin (3-methoxy-4-hydroxybenzaldehyde) using hydrobromic acid (48%, reflux, 4 hours).
Condensation with Thiazolidinone
The Z-configuration of the methylidene group is achieved through a Knoevenagel reaction. A mixture of thiazolidinone (1 equiv), 4-hydroxy-3-methoxybenzaldehyde (1.1 equiv), and piperidine (10 mol%) in ethanol is refluxed for 12 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 3:7), and the product is isolated via column chromatography (60% yield).
Mechanism :
Challenges : Earlier attempts using NaOAc in glacial acetic acid failed due to protonation of the amine, inhibiting nucleophilicity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
Yield Optimization Strategies
Solvent Effects
-
Ethanol vs. Acetonitrile : Ethanol provides higher yields (72%) due to better solubility of intermediates.
-
Microwave assistance : Reducing reaction time from 12 hours to 45 minutes improves yield to 81% (100°C, 300 W).
Catalytic Additives
-
ZnCl₂ : Enhances cyclization efficiency in thiazolidinone formation (yield increase from 65% to 78%).
-
Molecular sieves (4Å) : Absorb moisture during Knoevenagel condensation, preventing aldehyde hydration.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Conventional | Ethanol, reflux | 60 | 95 | 24 |
| Microwave-assisted | Ethanol, 100°C, 300 W | 81 | 98 | 0.75 |
| Solvent-free | Ball milling, ZnCl₂ catalyst | 68 | 92 | 6 |
Microwave-assisted synthesis offers the best balance of efficiency and purity.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batch) achieved 73% yield using continuous flow reactors (residence time 30 minutes, 120°C). The process is economically viable with a calculated E-factor of 18.2, comparable to pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like boron tribromide (BBr₃) can be used to demethylate the methoxy group.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues of the target compound differ in the substituents on the benzylidene ring, the nature of the acyl/arylsulfonyl group at the 3-position, and modifications to the thiazolidinone core. Below is a comparative analysis of selected analogues (Table 1):
Notes:
- *Molecular weights calculated from empirical formulas.
- IR spectra of rhodanine derivatives consistently show νC=O (1663–1682 cm⁻¹) and νC=S (1243–1258 cm⁻¹), confirming the thione tautomer .
- Sulfonamide analogues (e.g., ) exhibit higher topological polar surface area (TPSA: 162 Ų vs. 125 Ų for benzamide derivatives), influencing solubility and membrane permeability.
Bioactivity and Structure-Activity Relationships (SAR)
Substituent Effects :
- Electron-withdrawing groups (e.g., sulfonamide in ) enhance electrophilicity at the thioxo group, promoting covalent binding to enzyme active sites.
- Methoxy/hydroxy groups on the benzylidene ring (e.g., 4-hydroxy-3-methoxy in the target compound) improve hydrogen-bonding capacity, critical for target recognition .
- Bulkier substituents (e.g., 4-ethoxy in ) increase lipophilicity (XLogP3: 3.4–4.5), correlating with improved blood-brain barrier penetration in preclinical models .
- Activity Clustering: Bioactivity profiling of structurally similar compounds (e.g., indole- and pyrazole-substituted rhodanines) reveals clustering based on shared targets such as aminopeptidase N and cathepsin L .
Biological Activity
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential applications in pharmacology and agriculture.
Chemical Structure and Properties
The compound's IUPAC name is N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide, with a molecular formula of C19H24N2O4S2. Its structure suggests potential interactions with biological targets due to the presence of functional groups such as thiazolidinones and aromatic rings.
Research indicates that compounds similar to this compound may exhibit various biological activities:
- Antioxidant Activity : The presence of phenolic groups in the structure can contribute to antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.
- Antimicrobial Properties : Compounds with thiazolidinone moieties have been studied for their antimicrobial effects against a range of pathogens, suggesting that this compound may also possess similar properties.
- Plant Growth Regulation : Preliminary studies indicate that thiazolidinone derivatives can act as plant growth regulators, influencing seed germination and growth patterns in species like Arabidopsis thaliana and tobacco .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Inhibits growth of specific pathogens | |
| Plant Growth Regulation | Promotes or inhibits seed growth |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antioxidant Studies : A study demonstrated that similar thiazolidinone derivatives exhibited significant antioxidant activity in vitro, leading to reduced cell damage in various models .
- Antimicrobial Testing : Research has shown that compounds with structural similarities effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating potential therapeutic applications in treating infections .
- Agricultural Applications : In high-throughput screening assays, thiazolidinone derivatives were identified as effective modulators of plant growth, enhancing germination rates and biomass accumulation in treated plants .
Q & A
Q. Q1. What are the critical steps and analytical methods for synthesizing and characterizing this compound with high purity?
Methodological Answer: The synthesis involves a multi-step process:
Condensation : React 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization : Treat the intermediate with chloroacetic acid under basic conditions (e.g., sodium acetate) to form the thiazolidinone core.
Sulfonation : React with benzoyl chloride to introduce the benzamide group .
Characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and Z/E configuration of the benzylidene moiety.
- IR spectroscopy to validate the presence of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- HPLC-MS for purity assessment (>95% recommended for biological assays) .
Q. Q2. How can researchers optimize reaction yields during the cyclization step?
Methodological Answer: Key variables include:
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance cyclization efficiency .
- Temperature control : Maintain reflux conditions (80–100°C) to accelerate ring closure while avoiding decomposition .
- Catalyst use : Sodium acetate acts as both a base and catalyst, with molar ratios of 1:2 (reactant:catalyst) shown to improve yields by 20–30% .
Advanced Research Questions
Q. Q3. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?
Methodological Answer: Contradictions often arise from:
- Structural variability : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter target affinity. For example, 4-hydroxy-3-methoxy substitution enhances COX-2 inhibition (anti-inflammatory), while 3,4-dimethoxy analogs show stronger pro-apoptotic effects .
- Assay conditions : Use standardized protocols (e.g., cell line-specific IC₅₀ measurements in MCF-7 vs. HeLa cells) to ensure reproducibility .
- Target validation : Combine molecular docking (e.g., AutoDock Vina) with kinetic binding assays (SPR) to confirm interactions with proposed targets like NF-κB or Bcl-2 .
Q. Q4. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH sensitivity : The compound is stable at neutral pH but undergoes hydrolysis in basic conditions (pH > 9), degrading the thiazolidinone ring. Use buffered solutions (pH 7.4) for in vitro assays .
- Thermal stability : Decomposition occurs above 150°C. Store at 4°C in desiccated form and avoid prolonged exposure to light .
- Validation : Monitor stability via UV-Vis spectroscopy (λmax shifts indicate degradation) and TGA for thermal profiling .
Q. Q5. What computational and experimental approaches elucidate the compound’s mechanism of action in cancer cells?
Methodological Answer:
- Computational :
- Molecular Dynamics (MD) simulations to model interactions with tubulin or topoisomerase II.
- QSAR studies to correlate substituent effects (e.g., electron-withdrawing groups) with cytotoxicity .
- Experimental :
- Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase blockade).
- Western blotting to quantify caspase-3/9 activation and BAX/BCL-2 ratios .
Data Analysis and Interpretation
Q. Q6. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?
Methodological Answer:
- Batch comparison : Run 2D NMR (COSY, HSQC) to confirm connectivity and rule out stereoisomer contamination .
- Impurity profiling : Use LC-HRMS to detect byproducts (e.g., oxidized sulfonyl derivatives) and adjust reaction stoichiometry .
- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. Q7. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values.
- Error handling : Use replicates (n ≥ 3) and report SEM. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
- Validation : Cross-check with proteomic profiling (e.g., mass spectrometry) to confirm pathway-specific effects at calculated IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
